

# JNJ-77242113 (Icotrokinra): A Technical Guide for Basic Research in Inflammation

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## Compound of Interest

Compound Name: JNJ525

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## Introduction

JNJ-77242113, also known as icotrokinra, is a first-in-class, orally available, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2] It represents a novel therapeutic approach for a variety of immune-mediated inflammatory diseases. Unlike large protein biologics that require injection, icotrokinra's oral administration offers a significant potential advantage in treatment convenience.[3][4] This technical guide provides a comprehensive overview of JNJ-77242113's mechanism of action, preclinical and clinical data, and detailed experimental protocols to support its use in basic and translational research.

## Mechanism of Action

Icotrokinra is a selective antagonist of the IL-23 receptor.[5] It binds with high affinity to the human IL-23 receptor, thereby inhibiting IL-23-mediated signaling.[3][6] The IL-23 pathway is a critical driver of inflammation in numerous autoimmune conditions, particularly those involving T helper 17 (Th17) cells.[6][7] By blocking the IL-23 receptor, icotrokinra prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[8][9] This targeted action reduces the activation and proliferation of keratinocytes and other immune cells, ultimately dampening the inflammatory response.[7][9]

## Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-77242113, demonstrating its high potency and selectivity.

Table 1: In Vitro Potency and Binding Affinity

| Parameter                                    | Species                          | Value   | Reference |
|--|----------------------------------|---------|-----------|
| Dissociation Constant (KD)                   | Human                            | 7.1 pM  | [6]       |
| IC50 (IL-23-induced STAT3 phosphorylation)   | Human PBMCs                      | 5.6 pM  | [5][6]    |
| IC50 (IL-23-induced IFN $\gamma$ production) | Human NK cells                   | 18.4 pM | [5][6]    |
| IC50 (IL-23-induced IFN $\gamma$ production) | Whole blood (Healthy donors)     | 11 pM   | [6]       |
| IC50 (IL-23-induced IFN $\gamma$ production) | Whole blood (Psoriasis patients) | 9 pM    | [6]       |

Table 2: Preclinical In Vivo Efficacy

| Animal Model                    | Species | Dosing                         | Key Findings  | Reference |
|---------------------------------|---------|--------------------------------|---|-----------|
| TNBS-induced colitis            | Rat     | $\geq 0.3$ mg/kg/day (oral)    | Attenuated disease parameters   | [6]       |
| IL-23-induced skin inflammation | Rat     | 1-30 mg/kg (oral, twice daily) | Inhibited skin thickening and pro-inflammatory gene induction (IL-17A, IL-17F, IL-22) | [6][8]    |

Table 3: Clinical Efficacy in Plaque Psoriasis (Phase 2b - FRONTIER 1)

| Dose               | PASI 75 Response at Week 16 | Reference            |
|--------------------|-----------------------------|----------------------|
| Placebo            | 9.3%                        | <a href="#">[10]</a> |
| 25 mg once daily   | 37%                         | <a href="#">[4]</a>  |
| 25 mg twice daily  | 51%                         | <a href="#">[4]</a>  |
| 50 mg once daily   | 58%                         | <a href="#">[4]</a>  |
| 100 mg once daily  | 65%                         | <a href="#">[4]</a>  |
| 100 mg twice daily | 79%                         | <a href="#">[4]</a>  |

## Experimental Protocols

### In Vitro Assays

#### 1. IL-23 Receptor Binding Affinity (Surface Plasmon Resonance)

- Objective: To determine the binding affinity and kinetics of JNJ-77242113 to the human IL-23 receptor.
- Methodology:
  - Recombinant human IL-23 receptor extracellular domain is immobilized on a sensor chip.
  - Varying concentrations of JNJ-77242113 are flowed over the chip.
  - The association and dissociation rates are measured in real-time.
  - The dissociation constant (KD) is calculated from these rates.[\[8\]](#)

#### 2. IL-23-Induced STAT3 Phosphorylation Assay

- Objective: To assess the functional inhibition of IL-23 signaling in human immune cells.
- Methodology:

- Human peripheral blood mononuclear cells (PBMCs) are isolated.
- Cells are pre-incubated with a dose range of JNJ-77242113.
- Recombinant human IL-23 is added to stimulate the cells.
- Cells are lysed, and the level of phosphorylated STAT3 (pSTAT3) is quantified using a suitable immunoassay (e.g., ELISA or Western blot).
- The IC50 value is determined by plotting the pSTAT3 levels against the concentration of JNJ-77242113.[\[6\]](#)[\[11\]](#)

### 3. IL-23-Induced Cytokine Production Assay

- Objective: To measure the inhibition of downstream cytokine production following IL-23 stimulation.
- Methodology:
  - Whole blood from healthy donors or psoriasis patients is used.
  - Samples are pre-incubated with varying concentrations of JNJ-77242113.
  - IL-23 is added to stimulate cytokine production.
  - After an incubation period, plasma is collected, and the concentration of IFN $\gamma$  (or other relevant cytokines like IL-17) is measured by ELISA or a multiplex immunoassay.
  - The IC50 value is calculated based on the dose-response curve.[\[6\]](#)

## In Vivo Animal Models

### 1. Rat Model of TNBS-Induced Colitis

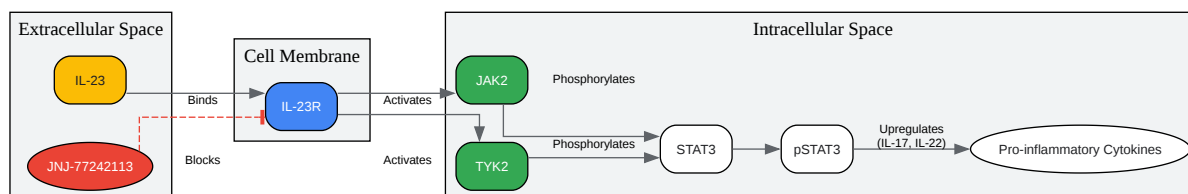
- Objective: To evaluate the efficacy of orally administered JNJ-77242113 in a model of inflammatory bowel disease.
- Methodology:

- Colitis is induced in rats by intra-rectal administration of trinitrobenzene sulfonic acid (TNBS).
- JNJ-77242113 is administered orally at various doses.
- Disease parameters are monitored, including body weight, stool consistency, and colon length and weight at the end of the study.
- Histological analysis of the colon can be performed to assess inflammation.[6]

## 2. Rat Model of IL-23-Induced Skin Inflammation

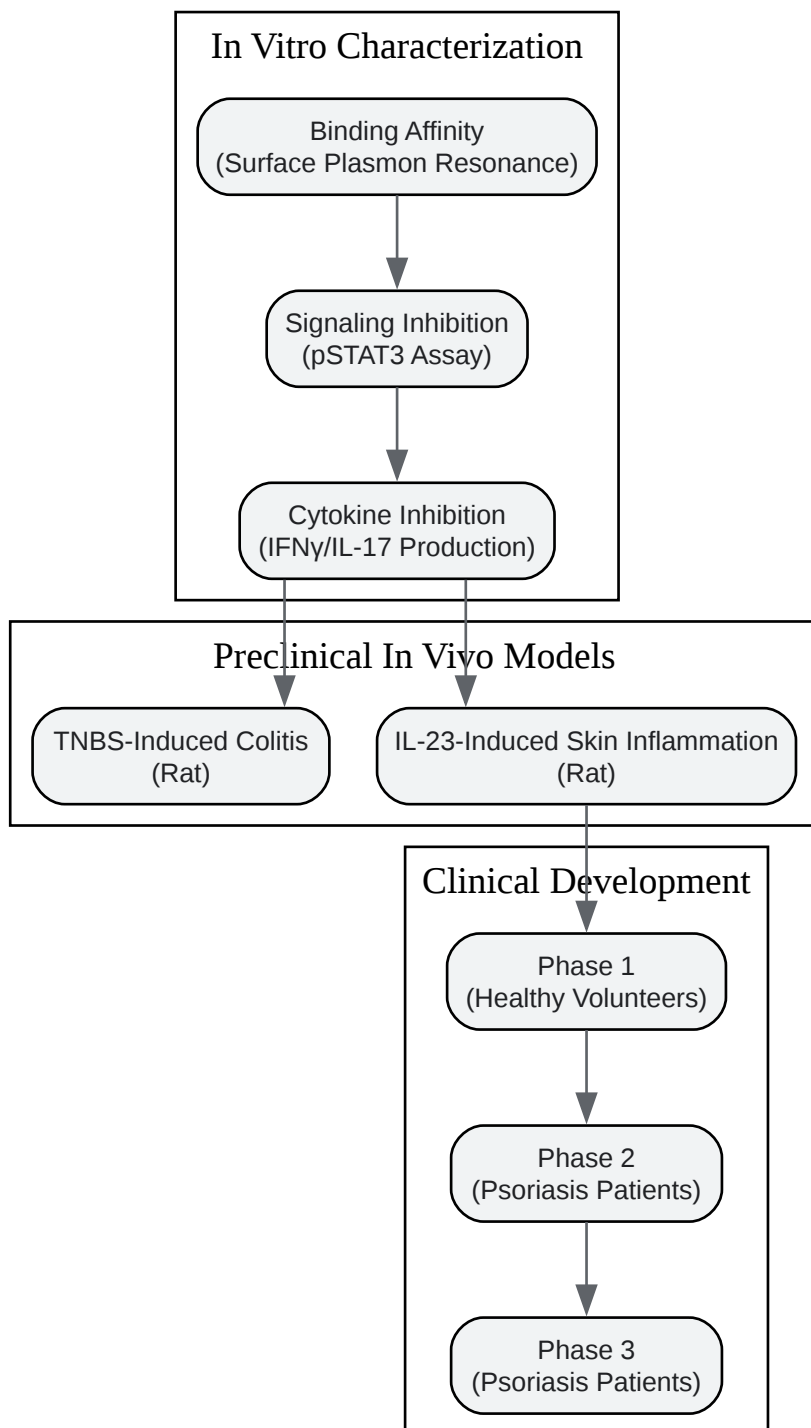
- Objective: To assess the in vivo efficacy of JNJ-77242113 in a psoriasis-like skin inflammation model.
- Methodology:
  - Recombinant IL-23 is injected intradermally into the ears of rats to induce localized inflammation.
  - JNJ-77242113 is administered orally prior to and during the IL-23 challenge.
  - Ear thickness is measured daily as an indicator of inflammation.
  - At the end of the experiment, ear tissue is collected for gene expression analysis (e.g., qPCR) of inflammatory markers such as IL-17A, IL-17F, and IL-22.[6][8]

## Visualizations



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Caption: IL-23 Signaling Pathway and the Mechanism of Action of JNJ-77242113.

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Caption: A logical workflow for the research and development of JNJ-77242113.

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